

# SJ45566: A PROTAC-Based LCK Degrader for T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SJ45566   |           |
| Cat. No.:            | B15543890 | Get Quote |

### **An In-depth Technical Guide**

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

**SJ45566** is a potent and orally active proteolysis-targeting chimera (PROTAC) designed to selectively degrade Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] By hijacking the body's own ubiquitin-proteasome system, **SJ45566** offers a novel therapeutic strategy for diseases driven by LCK, such as T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][3][4] This document provides a comprehensive technical overview of **SJ45566**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.

## Introduction to LCK and PROTAC Technology

Lymphocyte-specific protein tyrosine kinase (LCK) is a 56 kDa protein and a member of the Src family of kinases, playing a pivotal role in T-cell receptor (TCR) signaling and T-cell activation. [5][6] Dysregulation and constitutive activation of LCK are implicated in the pathogenesis of a subset of T-ALL.[3][4]

PROTACs are heterobifunctional molecules that represent a revolutionary approach in pharmacology.[7][8] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9][10] This



proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7][9] Unlike traditional inhibitors that require continuous occupancy of an active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[9][11]

### SJ45566: Mechanism of Action

**SJ45566** functions by forming a ternary complex between LCK and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to LCK. The polyubiquitinated LCK is then recognized and degraded by the proteasome, leading to a reduction in total LCK protein levels and subsequent downstream signaling.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosin-protein kinase Lck Wikipedia [en.wikipedia.org]
- 6. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera Wikipedia [en.wikipedia.org]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [SJ45566: A PROTAC-Based LCK Degrader for T-Cell Acute Lymphoblastic Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543890#sj45566-as-a-protac-based-lck-degrader]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com